molecular formula C10H7CsF4O4 B8087244 4-Methoxyphenoxytetrafluoropropionic acid Cs salt

4-Methoxyphenoxytetrafluoropropionic acid Cs salt

Cat. No.: B8087244
M. Wt: 400.06 g/mol
InChI Key: PBUDRQBNJCEUFH-UHFFFAOYSA-M
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Description

4-Methoxyphenoxytetrafluoropropionic acid Cs salt is a chemical compound with a complex structure that includes cesium, fluorine, and methoxyphenoxy groups

Preparation Methods

The preparation of 4-Methoxyphenoxytetrafluoropropionic acid Cs salt involves specific synthetic routes and reaction conditions. The synthesis typically starts with the appropriate fluorinated and methoxyphenoxy precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the compound. Industrial production methods may involve scaling up these reactions in larger reactors with precise control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

4-Methoxyphenoxytetrafluoropropionic acid Cs salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the fluorine and methoxyphenoxy groups, resulting in different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxyphenoxytetrafluoropropionic acid Cs salt has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxyphenoxytetrafluoropropionic acid Cs salt involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

4-Methoxyphenoxytetrafluoropropionic acid Cs salt can be compared with other similar compounds, such as:

    Cesium 2,2,3,3-tetrafluoro-3-(4-fluorophenoxy)propanoate: This compound has a similar structure but with a fluorophenoxy group instead of a methoxyphenoxy group.

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cesium;2,2,3,3-tetrafluoro-3-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O4.Cs/c1-17-6-2-4-7(5-3-6)18-10(13,14)9(11,12)8(15)16;/h2-5H,1H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDRQBNJCEUFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(C(=O)[O-])(F)F)(F)F.[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7CsF4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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